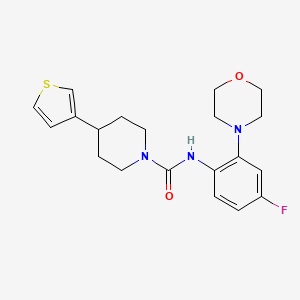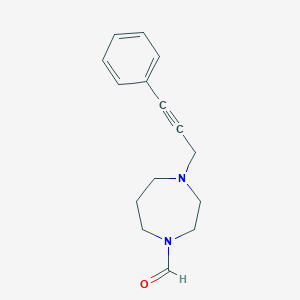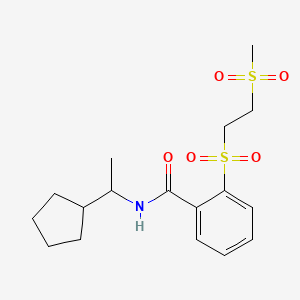
N-(4-fluoro-2-morpholin-4-ylphenyl)-4-thiophen-3-ylpiperidine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-fluoro-2-morpholin-4-ylphenyl)-4-thiophen-3-ylpiperidine-1-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining a fluorinated phenyl ring, a morpholine moiety, a thiophene ring, and a piperidine carboxamide group. Its multifaceted structure allows it to participate in diverse chemical reactions and exhibit a range of biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluoro-2-morpholin-4-ylphenyl)-4-thiophen-3-ylpiperidine-1-carboxamide typically involves multiple steps:
-
Formation of the Fluorinated Phenyl Intermediate: This can be achieved through nucleophilic aromatic substitution reactions using reagents like potassium fluoride and morpholine under controlled conditions .
-
Synthesis of the Thiophene Derivative: : The thiophene ring is synthesized separately, often through the cyclization of suitable precursors such as 1,4-diketones or α-haloketones in the presence of sulfur sources .
-
Coupling Reactions: : The fluorinated phenyl intermediate and the thiophene derivative are then coupled using palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck coupling, to form the desired biaryl structure .
-
Formation of the Piperidine Carboxamide: This can be achieved using reagents like carbodiimides (e.g., EDCI) and coupling agents under mild conditions .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure high yield and purity. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient large-scale synthesis.
化学反応の分析
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the thiophene ring, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid, leading to sulfoxide or sulfone derivatives .
-
Reduction: : Reduction reactions can target the nitro groups (if present) or other reducible functionalities using agents like sodium borohydride or catalytic hydrogenation.
-
Substitution: : The fluorinated phenyl ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization with various electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, palladium on carbon (Pd/C) for catalytic hydrogenation.
Coupling Reagents: Palladium catalysts (e.g., Pd(PPh3)4), carbodiimides (e.g., EDCI).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Various substituted phenyl derivatives.
科学的研究の応用
Chemistry
In chemistry, N-(4-fluoro-2-morpholin-4-ylphenyl)-4-thiophen-3-ylpiperidine-1-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
Biologically, this compound has potential applications in drug discovery and development. Its structural features suggest it could interact with various biological targets, making it a candidate for screening in pharmacological assays.
Medicine
In medicine, derivatives of this compound may exhibit therapeutic properties, such as anti-inflammatory, anticancer, or antimicrobial activities. Research is ongoing to explore its efficacy and safety in preclinical and clinical studies.
Industry
Industrially, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
作用機序
The mechanism by which N-(4-fluoro-2-morpholin-4-ylphenyl)-4-thiophen-3-ylpiperidine-1-carboxamide exerts its effects depends on its interaction with specific molecular targets. These targets could include enzymes, receptors, or ion channels. The compound’s fluorinated phenyl ring and morpholine moiety may facilitate binding to hydrophobic pockets, while the thiophene and piperidine groups could interact with polar or charged residues, modulating the activity of the target protein.
類似化合物との比較
Similar Compounds
N-(4-fluoro-2-morpholin-4-ylphenyl)-4-thiophen-3-ylpiperidine-1-carboxamide: Unique due to its specific combination of functional groups.
4-fluoro-2-(morpholin-4-yl)aniline hydrochloride: Similar in having a fluorinated phenyl and morpholine group but lacks the thiophene and piperidine carboxamide.
4-(4-fluoro-2-nitrophenyl)morpholine: Contains a fluorinated phenyl and morpholine but differs in the presence of a nitro group instead of a thiophene and piperidine carboxamide.
Uniqueness
The uniqueness of this compound lies in its multi-functional structure, which allows it to participate in a wide range of chemical reactions and interact with diverse biological targets. This makes it a versatile compound for various scientific and industrial applications.
特性
IUPAC Name |
N-(4-fluoro-2-morpholin-4-ylphenyl)-4-thiophen-3-ylpiperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24FN3O2S/c21-17-1-2-18(19(13-17)23-8-10-26-11-9-23)22-20(25)24-6-3-15(4-7-24)16-5-12-27-14-16/h1-2,5,12-15H,3-4,6-11H2,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMOASVOBFJPORW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CSC=C2)C(=O)NC3=C(C=C(C=C3)F)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[[2-chloro-6-(4-methylpiperazin-1-yl)phenyl]methyl]-1-(2-ethyltriazol-4-yl)methanamine](/img/structure/B6976064.png)
![N-[(3-ethyltriazol-4-yl)methyl]-1-(3-methyl-1-benzofuran-2-yl)ethanamine](/img/structure/B6976071.png)
![1-(4-chloro-2-fluorophenyl)-N-[(3-ethyltriazol-4-yl)methyl]-2-methylpropan-1-amine](/img/structure/B6976078.png)
![N-[2-[(1-cyclopropylpiperidin-4-yl)amino]ethyl]-2,5-dimethylthiophene-3-sulfonamide](/img/structure/B6976084.png)
![1-(4-bromo-2-morpholin-4-ylphenyl)-N-[(2-ethyltriazol-4-yl)methyl]methanamine](/img/structure/B6976088.png)
![5-[(2-Ethyltriazol-4-yl)methylamino]-5,6,7,8-tetrahydronaphthalen-1-ol](/img/structure/B6976095.png)
![N-[(3-ethyltriazol-4-yl)methyl]-1-(4-fluoronaphthalen-1-yl)ethanamine](/img/structure/B6976100.png)

![Methyl 2-[2-[(2-cyclopropylacetyl)sulfamoyl]-5-methoxyphenyl]acetate](/img/structure/B6976121.png)
![1-[1-(4-bromophenyl)pyrazol-4-yl]-N-[(2-ethyltriazol-4-yl)methyl]methanamine](/img/structure/B6976122.png)
![Methyl 2-[5-methoxy-2-(3-methylbutanoylsulfamoyl)phenyl]acetate](/img/structure/B6976127.png)
![1-[1-[(5-Methyl-1,3,4-thiadiazol-2-yl)methyl]piperidin-2-yl]cyclopropan-1-ol](/img/structure/B6976146.png)
![N-[(2-ethyltriazol-4-yl)methyl]-1-(2-methoxypyridin-4-yl)ethanamine](/img/structure/B6976151.png)

